molecular formula C12H16CaN2O3 B12677729 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt CAS No. 93962-56-2

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt

Cat. No.: B12677729
CAS No.: 93962-56-2
M. Wt: 276.34 g/mol
InChI Key: SEUAKVPEONKKAU-UHFFFAOYSA-L
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Description

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt is a barbiturate derivative known for its sedative and hypnotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt typically involves the reaction of 5-allyl-5-(sec-pentyl)barbituric acid with a calcium salt. The barbituric acid derivative can be synthesized through a multi-step process that includes the alkylation of barbituric acid with allyl and sec-pentyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of industrial reactors, precise temperature control, and purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted barbituric acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This interaction increases the duration of time for which the chloride ion channel remains open, resulting in prolonged inhibitory effects at the postsynaptic neuron .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5-(sec-pentyl)barbituric acid, calcium salt
  • Phenobarbital
  • Talbutal

Uniqueness

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt is unique due to its specific substitution pattern with allyl and sec-pentyl groups, which may confer distinct pharmacological properties compared to other barbiturates. Its calcium salt form may also influence its solubility and bioavailability .

Properties

CAS No.

93962-56-2

Molecular Formula

C12H16CaN2O3

Molecular Weight

276.34 g/mol

IUPAC Name

calcium;6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2,4-diolate

InChI

InChI=1S/C12H18N2O3.Ca/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+2/p-2

InChI Key

SEUAKVPEONKKAU-UHFFFAOYSA-L

Canonical SMILES

CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC=C.[Ca+2]

Origin of Product

United States

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